5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine

Anticancer Pancreatic Cancer Cytotoxicity

5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine (CAS 1248907-70-1) is a strategic 1,3,4-oxadiazole scaffold uniquely substituted with a 4-bromo-2-thienyl moiety. This specific bromo-thienyl geometry is critical: it delivers a 4-fold potency gain against PANC-1 pancreatic cancer cells (IC50 12.5 µM) versus the non-brominated analog, and outperforms ciprofloxacin against S. aureus (MIC 15 vs 25 µg/mL). The aryl bromide handle enables direct Suzuki, Sonogashira, or Buchwald-Hartwig diversification without protection/deprotection—accelerating SAR campaigns. Procuring analogs lacking this exact substitution pattern risks invalidating established activity profiles and introducing uncontrolled variables in lead optimization. Available at 97% purity with worldwide delivery; ideal for medicinal chemistry programs targeting pancreatic, cervical, and breast cancer or fluoroquinolone-resistant Gram-positive infections.

Molecular Formula C6H4BrN3OS
Molecular Weight 246.09 g/mol
CAS No. 1248907-70-1
Cat. No. B1520784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine
CAS1248907-70-1
Molecular FormulaC6H4BrN3OS
Molecular Weight246.09 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)C2=NN=C(O2)N
InChIInChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10)
InChIKeyWQEMOACMKHGEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine (CAS 1248907-70-1): Key Physicochemical and Functional Profile for Scientific Procurement


5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine (CAS 1248907-70-1) is a heterocyclic small molecule scaffold (molecular formula C6H4BrN3OS; molecular weight 246.08 g/mol) featuring a 1,3,4-oxadiazole core fused with a 4-bromo-2-thienyl substituent . The compound is commercially available at purities typically ranging from 95% to 97% and is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of potential antimicrobial and anticancer agents . The presence of the bromo-substituted thiophene moiety provides a reactive handle for further chemical diversification, positioning this compound as a strategic intermediate for structure-activity relationship (SAR) exploration within oxadiazole-based discovery programs .

Procurement Risk Alert: Why 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine Cannot Be Replaced by Generic In-Class Analogs


Within the 1,3,4-oxadiazol-2-amine family, subtle variations in the heteroaromatic substitution pattern profoundly modulate electronic distribution, steric bulk, and hydrogen-bonding capacity—directly translating to divergent biological target engagement and physicochemical behavior [1]. Specifically, the 4-bromo-2-thienyl substituent on the target compound confers distinct reactivity and potential halogen-bonding interactions that cannot be replicated by non-brominated (e.g., 5-(2-thienyl)-1,3,4-oxadiazol-2-amine, CAS 27049-71-4) or regioisomeric brominated analogs (e.g., 5-(5-bromo-2-thienyl)-1,3,4-oxadiazol-2-amine, CAS 1016734-35-2) . Procurement of a close analog lacking this precise bromo-thienyl geometry risks invalidating established SAR hypotheses, introducing uncontrolled variables in lead optimization campaigns, and compromising the reproducibility of previously observed antimicrobial or anticancer activity profiles [1].

Quantitative Differentiation Matrix: Direct Performance Data for 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine vs. Reference Compounds


Anticancer Cytotoxicity: Cross-Study Comparison of 4-Bromo-2-thienyl Derivative vs. Unsubstituted Analog Against PANC-1

The 4-bromo-2-thienyl substitution confers enhanced cytotoxic potency relative to the unsubstituted 2-thienyl analog in pancreatic cancer models. The target compound demonstrates an IC50 of 12.5 µM against the PANC-1 pancreatic cancer cell line . In contrast, the non-brominated analog 5-(2-thienyl)-1,3,4-oxadiazol-2-amine (CAS 27049-71-4) exhibits markedly reduced potency against the same cell line, with an IC50 of approximately 48 µM under comparable assay conditions [1]. This nearly 4-fold potency differential underscores the functional importance of the bromine substituent in mediating target engagement or cellular uptake relevant to pancreatic cancer models.

Anticancer Pancreatic Cancer Cytotoxicity

Antibacterial Spectrum and Potency: Performance of 4-Bromo-2-thienyl Derivative Against S. aureus vs. Ciprofloxacin Standard

The target compound demonstrates meaningful antibacterial activity against Gram-positive pathogens, with a Minimum Inhibitory Concentration (MIC) of 15 µg/mL against Staphylococcus aureus . This value outperforms the clinical standard ciprofloxacin, which exhibits an MIC of 25 µg/mL against the same S. aureus strain under identical in vitro testing conditions . Against Escherichia coli, the compound shows MIC = 20 µg/mL, equivalent to ampicillin (MIC = 20 µg/mL), while demonstrating moderate activity against Pseudomonas aeruginosa (MIC = 30 µg/mL) .

Antimicrobial Antibacterial Staphylococcus aureus

Broad-Spectrum Cytotoxicity Profiling: Cross-Cancer Line Activity vs. Structural Analogs

The compound exhibits broad-spectrum cytotoxic activity across three distinct human cancer cell lines: PANC-1 (pancreatic, IC50 = 12.5 µM), HeLa (cervical, IC50 = 15.0 µM), and MCF7 (breast, IC50 = 18.0 µM) . This multi-line activity profile provides a baseline for comparative evaluation against other 5-substituted-2-amino-1,3,4-oxadiazole derivatives. In contrast, structurally related 5-aryl-substituted 2-amino-1,3,4-oxadiazoles lacking the bromothienyl moiety generally exhibit IC50 values exceeding 50 µM across these or comparable cell lines, indicating that the 4-bromo-2-thienyl group contributes substantially to cytotoxic potency [1].

Anticancer Cytotoxicity Multi-cell line

Synthetic Tractability: Documented Yield Range Enables Cost-Effective Scale-Up vs. Uncharacterized Analogs

The compound is accessible via a well-documented synthetic route starting from commercially available 4-bromo-2-thiophenecarboxylic acid and hydrazine hydrate, utilizing phosphorus oxychloride or iodine as catalysts . Reported yields for this oxadiazole cyclization range from 50% to 75% following recrystallization-based purification . This established yield window provides a reliable cost-projection baseline for procurement and scale-up decisions. In contrast, many positional isomers (e.g., 5-(5-bromo-2-thienyl)-1,3,4-oxadiazol-2-amine, CAS 1016734-35-2) [1] and extended-chain analogs (e.g., 1,3,4-oxadiazole-2-ethanamine derivatives, CAS 1368440-03-2) [2] lack published synthetic yield data, introducing uncertainty in cost estimation and supply chain planning.

Synthesis Medicinal Chemistry Scalability

Commercial Accessibility and Regulatory Compliance: ISO-Certified Supply with Defined Purity vs. Discontinued or Limited-Quantity Alternatives

The compound is actively supplied through ISO-certified manufacturing channels with defined purity specifications (≥98% by MolCore; 97% by Leyan; 95% by BenchChem) . Multiple vendors maintain active inventory with standard storage conditions (20°C, 2-year stability) and flexible packaging options to accommodate research-scale requirements . In contrast, several close structural analogs face commercial discontinuation or restricted availability. Specifically, 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine has been marked as 'Discontinued' by at least one major supplier (CymitQuimica, Ref. 3D-YZB90770) with availability limited to 10 mg residual stock , and the 5-(2-thienyl) analog (CAS 27049-71-4) carries explicit 'lab use only' restrictions that may limit broader industrial or scale-up applications .

Procurement Quality Control Supply Chain

Structural Reactivity Advantage: Bromine Handle Enables Pd-Catalyzed Cross-Coupling vs. Non-Halogenated Scaffolds

The 4-bromo substituent on the thiophene ring provides a reactive aryl halide handle amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling direct diversification of the scaffold for SAR exploration or library synthesis . This inherent synthetic versatility is absent in non-halogenated analogs such as 5-(2-thienyl)-1,3,4-oxadiazol-2-amine (CAS 27049-71-4) and 5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-amine (CAS 1017048-74-6) [1], which require additional functionalization steps to introduce comparable reactivity. The bromine atom thus serves as both a potency-enhancing pharmacophoric element (as evidenced by the 4-fold anticancer potency advantage) and a strategic synthetic diversification point .

Chemical Synthesis Cross-Coupling Derivatization

Recommended Application Scenarios for 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine Based on Quantified Performance Data


Pancreatic Cancer Lead Optimization: Leveraging 4-Fold Potency Advantage Over Non-Brominated Scaffolds

Programs targeting pancreatic ductal adenocarcinoma (PDAC) should prioritize 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine as a starting scaffold based on its demonstrated IC50 of 12.5 µM against PANC-1 cells . This represents an approximately 4-fold potency improvement over the non-brominated 2-thienyl analog, establishing the 4-bromo substituent as a critical pharmacophoric element for PANC-1 activity [1]. The compound is suitable as a validated hit for medicinal chemistry optimization, with the bromine atom providing a reactive handle for Pd-catalyzed diversification to further improve potency and ADME properties .

Gram-Positive Antibacterial Discovery: Exploiting Superior S. aureus Activity Relative to Ciprofloxacin

Research groups focused on anti-staphylococcal drug discovery should evaluate this compound as a privileged scaffold. Direct head-to-head comparison demonstrates that the target compound (MIC = 15 µg/mL) outperforms ciprofloxacin (MIC = 25 µg/mL) against S. aureus under identical in vitro conditions . This superior Gram-positive potency, coupled with equipotent E. coli activity relative to ampicillin, supports its use as a template for developing novel antibacterial agents with potential to address fluoroquinolone-resistant strains .

Multi-Indication Anticancer Screening: Broad-Spectrum Cytotoxicity Across Three Distinct Tumor Histotypes

This compound is ideally suited for multi-indication anticancer screening cascades. With sub-20 µM IC50 values across pancreatic (PANC-1: 12.5 µM), cervical (HeLa: 15.0 µM), and breast (MCF7: 18.0 µM) cancer cell lines, the scaffold demonstrates consistent cytotoxic activity independent of tumor histotype . This broad-spectrum profile justifies its inclusion in phenotypic screening panels where target deconvolution is planned post-hit identification. The observed potency contrasts sharply with non-brominated 5-aryl-1,3,4-oxadiazol-2-amines, which typically require >50 µM concentrations to achieve comparable effects [1].

Derivative Library Synthesis: Bromine Handle for Rapid Pd-Catalyzed SAR Exploration

The compound serves as an efficient starting material for parallel synthesis of diverse 5-(4-substituted-2-thienyl)-1,3,4-oxadiazol-2-amine libraries. The aryl bromide moiety is compatible with standard Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling protocols, enabling installation of aryl, alkynyl, or amino substituents at the thiophene 4-position without requiring protection/deprotection sequences . This modular approach accelerates SAR campaigns and reduces the synthetic burden associated with de novo preparation of each derivative, directly addressing procurement and resource allocation constraints in academic and industrial medicinal chemistry laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.